2-[(Methylselanyl)methyl]pyridine
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Overview
Description
2-[(Methylselanyl)methyl]pyridine is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group, which is further attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylselanyl)methyl]pyridine typically involves the reaction of pyridine with methylselanyl reagents. One common method is the nucleophilic substitution reaction where pyridine is treated with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of catalysts such as Raney nickel can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylselanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the selenide form.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Methylselanyl)methyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Methylselanyl)methyl]pyridine involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound can inhibit enzymes such as glutathione peroxidase, thereby modulating oxidative stress pathways and exerting its biological effects .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the selenium atom and has different chemical reactivity and applications.
Selenopyridines: Compounds where selenium is directly bonded to the pyridine ring, showing different reactivity patterns.
Selenopheno[2,3-b]pyridine: A fused ring system with selenium, exhibiting unique electronic properties.
Uniqueness: 2-[(Methylselanyl)methyl]pyridine is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
484023-63-4 |
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Molecular Formula |
C7H9NSe |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
2-(methylselanylmethyl)pyridine |
InChI |
InChI=1S/C7H9NSe/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 |
InChI Key |
XYFDJROVFUKKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC1=CC=CC=N1 |
Origin of Product |
United States |
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